2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzenesulfonyl group, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.
Formation of 3-Nitrophenyl Thiazole: This involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the 3-nitrophenyl thiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Typical reagents include nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: This yields the corresponding amine derivative.
Substitution of Sulfonyl Group: This can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The nitrophenyl group may also play a role in binding to specific receptors or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound with similar reactivity.
3-Nitrophenyl Thiazole: Shares the thiazole and nitrophenyl groups but lacks the benzenesulfonyl moiety.
Uniqueness
2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c21-16(11-27(24,25)14-7-2-1-3-8-14)19-17-18-15(10-26-17)12-5-4-6-13(9-12)20(22)23/h1-10H,11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPHYQCSHRDPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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